molecular formula C10H10N2 B012072 5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene CAS No. 102505-33-9

5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene

Cat. No.: B012072
CAS No.: 102505-33-9
M. Wt: 158.2 g/mol
InChI Key: RFLQBEDVBUWLFY-UHFFFAOYSA-N
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Description

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of diazabenzo compounds, which are characterized by the presence of nitrogen atoms within a fused ring system. The intricate arrangement of atoms in this compound makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects. The pathways involved may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropa[cd]pentalene, 2a,2b,4a,4b-tetrahydro-
  • 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro-

Uniqueness

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) is unique due to its specific arrangement of nitrogen atoms within the fused ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

102505-33-9

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene

InChI

InChI=1S/C10H10N2/c1-2-4-6-5(3-1)7-8-9(6)11-12-10(7)8/h1-4,7-12H

InChI Key

RFLQBEDVBUWLFY-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C4NN3)C2=C1

Canonical SMILES

C1=CC=C2C3C4C(C4NN3)C2=C1

Synonyms

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)

Origin of Product

United States

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